molecular formula C7H7F2I B035932 Difluoroiodotoluene CAS No. 371-11-9

Difluoroiodotoluene

Cat. No. B035932
CAS RN: 371-11-9
M. Wt: 256.03 g/mol
InChI Key: ROJCSEAEQFJFGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of p-(Difluoroiodo)toluene (p-TolIF2) is detailed in a practical approach involving a three-step process that yields a high-quality product suitable for long-term storage. This synthesis utilizes inexpensive and readily available starting materials, highlighting the reagent's accessibility for laboratory use. The use of 48% aqueous HF as the fluorine atom source is particularly notable for its efficiency and cost-effectiveness (Tao & Murphy, 2019).

Molecular Structure Analysis

Although direct studies on the molecular structure of difluoroiodotoluene through X-ray crystallography or similar techniques were not identified in the searched papers, the molecular structure's analysis can be inferred from its reactivity and synthesis pathways. The presence of the difluoroiodo group attached to the toluene ring makes it a potent electrophilic fluorinating agent.

Chemical Reactions and Properties

Difluoroiodotoluene undergoes a range of chemical reactions, leveraging its difluoroiodo group for fluorination purposes. It has been used efficiently for the synthesis of α-acceptor substituted selenides, demonstrating clean reactions under various conditions without further oxidation of the products. This indicates its selectivity and potential for targeted fluorination strategies (Arrica & Wirth, 2005).

Physical Properties Analysis

The physical properties of difluoroiodotoluene, such as melting point, boiling point, and solubility, are crucial for its handling and application in synthesis. While specific details on these properties were not directly addressed in the available literature, the successful large-scale synthesis and application in various reactions suggest that its physical properties are conducive to standard laboratory conditions.

Chemical Properties Analysis

Difluoroiodotoluene's chemical properties, particularly its reactivity as a fluorinating agent, are well-documented. It serves as a surrogate for elemental fluorine, offering a safer and more manageable approach to introducing fluorine atoms into organic molecules. Its role in the additive fluoro-Pummerer reaction and other fluorination reactions underscores its importance in synthetic chemistry, enabling the efficient introduction of fluorine atoms into complex molecules (Greaney, Motherwell, & Tocher, 2001).

Scientific Research Applications

Environmental Degradation and Toxicity

  • Microbial Degradation : Studies on polyfluoroalkyl chemicals, which are structurally similar to difluoroiodotoluene, highlight the microbial degradation pathways of these compounds in the environment. This research is crucial for understanding the environmental fate and potential remediation strategies for these persistent chemicals (Liu & Avendaño, 2013).
  • Immunotoxicity of Perfluorinated Compounds : Investigations into the immunotoxic effects of perfluorinated compounds (PFCs), which share characteristics with difluoroiodotoluene, suggest that these compounds may impair immune functions in wildlife and humans, indicating a need for research on their health impacts (Corsini et al., 2014).

Applications in Biomedical Sensing and Energy Harvesting

  • Piezo- and Pyroelectric Responses : Research on nano- and micropatterned polymer surfaces, including poly(vinylidenefluoride) (PVDF) and its co-polymers, demonstrates significant potential in biomedical sensing and energy harvesting. These materials exhibit enhanced piezoelectric responses due to their fluorinated segments, suggesting a parallel interest in studying difluoroiodotoluene for similar applications (Surmenev et al., 2021).

Developmental Toxicity Studies

  • Toxicological Assessments : The developmental toxicity of PFAs, including PFOS and PFOA, has been extensively reviewed, showing effects on reproductive and developmental indices in rodents. This line of research underscores the importance of evaluating similar effects in compounds like difluoroiodotoluene, to understand potential risks associated with exposure (Lau et al., 2004).

Biological Monitoring and Environmental Impact

  • Monitoring in Wildlife and Humans : Studies on the biological monitoring of PFSs reveal their increasing presence in the environment and their potential health implications, emphasizing the need for ongoing research into the distribution, accumulation, and effects of fluorinated compounds, including difluoroiodotoluene (Houde et al., 2006).

Safety And Hazards

Difluoroiodotoluene is considered corrosive . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

properties

IUPAC Name

difluoro-(4-methylphenyl)-λ3-iodane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2I/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJCSEAEQFJFGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)I(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difluoroiodotoluene

CAS RN

371-11-9
Record name 1-(Difluoriodo)-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difluoroiodotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-iodotoluene difluoride
Source European Chemicals Agency (ECHA)
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Record name DIFLUOROIODOTOLUENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R9W1C8C84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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